

# A Technical Guide to Selective GPR55 Antagonists

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## Compound of Interest

Compound Name: **SB-237376**

Cat. No.: **B1680817**

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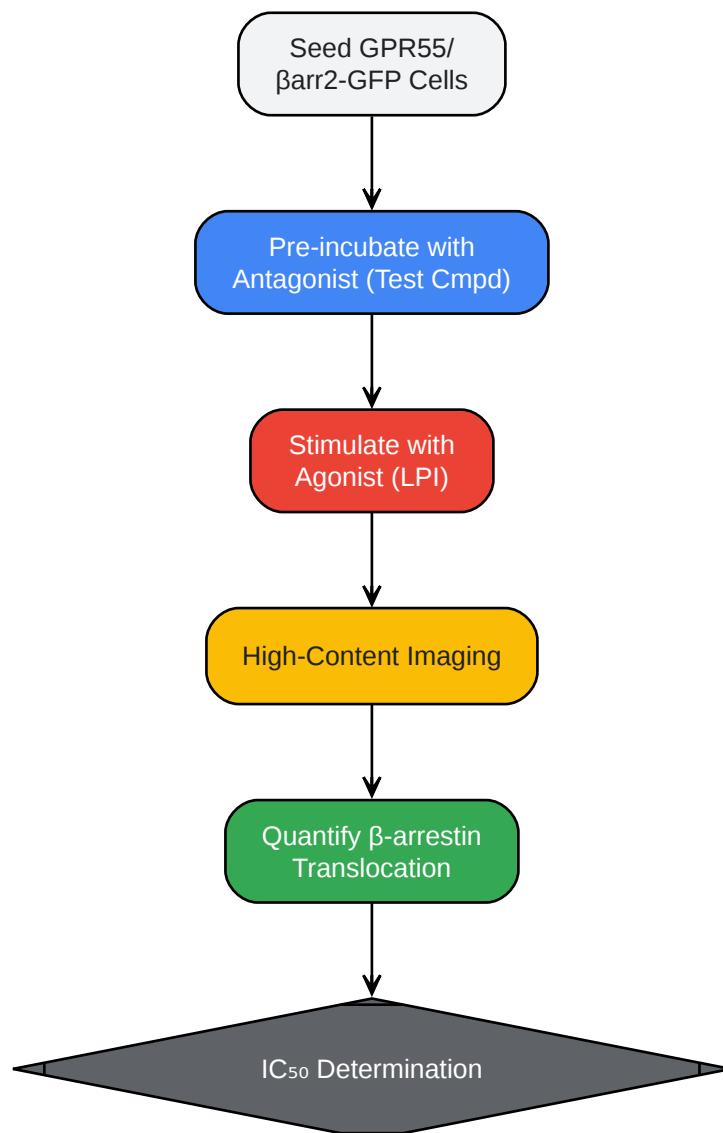
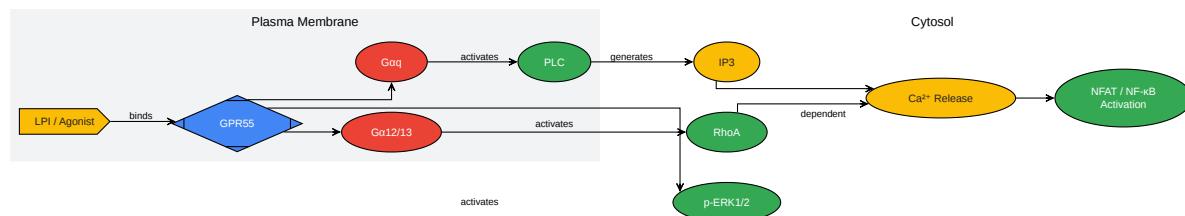
## Introduction

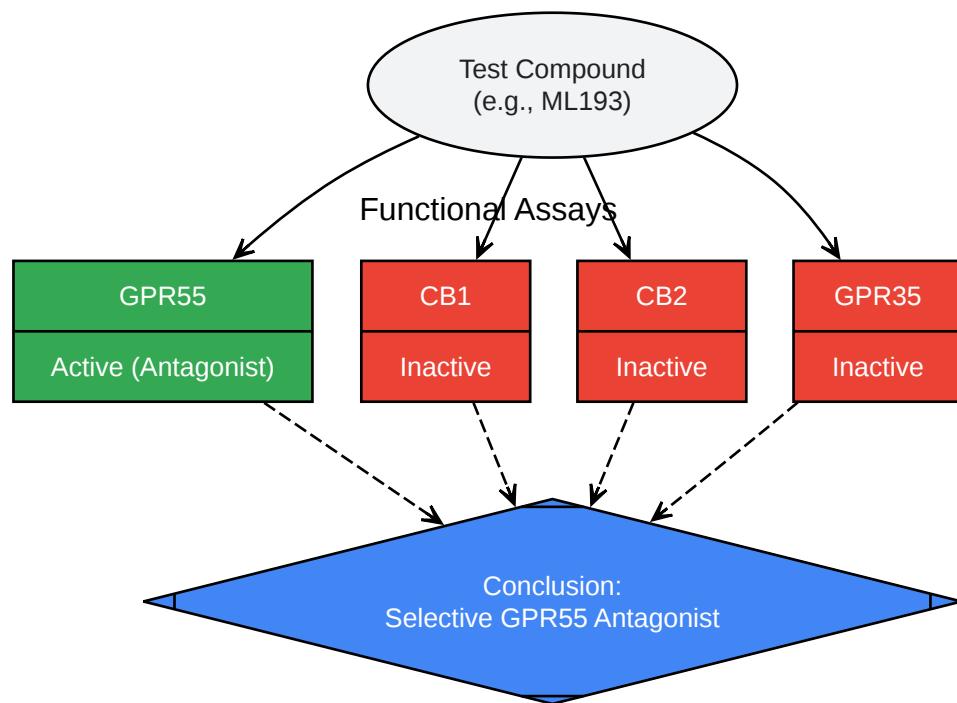
G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target implicated in a variety of physiological and pathophysiological processes, including inflammatory and neuropathic pain, cancer, and metabolic disorders.[1][2] Initially deorphanized as a putative cannabinoid receptor, GPR55 is now known to be activated by the endogenous lipid ligand L- $\alpha$ -lysophosphatidylinositol (LPI).[1][3][4] The development of selective antagonists is crucial for elucidating the precise biological roles of GPR55 and for validating its potential as a drug target. While information on a specific compound designated **SB-237376** is not available in the current scientific literature, this guide provides an in-depth overview of well-characterized, selective GPR55 antagonists, focusing on their pharmacological data, the experimental protocols used for their identification, and the complex signaling pathways they modulate.

## GPR55 Signaling Pathways

GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike classical cannabinoid receptors, GPR55 primarily couples to  $\text{G}\alpha 12/13$  and  $\text{G}\alpha q$  G-proteins.[4][5][6] This coupling leads to the activation of downstream effectors including RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[4][6] Furthermore, GPR55 signaling modulates the activity of key transcription factors such as NFAT (nuclear factor of activated T-cells), NF- $\kappa$ B (nuclear factor-kappa B), and CREB (cAMP

response element-binding protein), and stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3][7]



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- To cite this document: BenchChem. [A Technical Guide to Selective GPR55 Antagonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680817#sb-237376-as-a-selective-gpr55-antagonist]

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